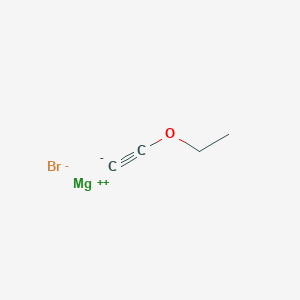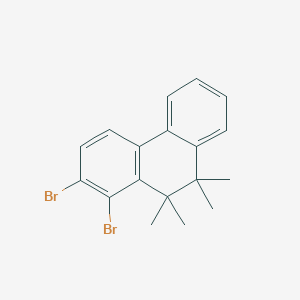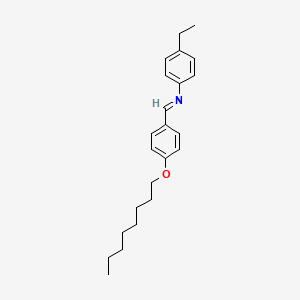
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of acetic acid esterified with a phenyl ring substituted with two chlorine atoms and a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,4-dichloro-6-nitrophenyl) ester typically involves the esterification of acetic acid with (2,4-dichloro-6-nitrophenol). This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the yield and purity of the product. The use of high-purity reactants and controlled reaction conditions is crucial in industrial settings to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield acetic acid and (2,4-dichloro-6-nitrophenol).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: (2,4-dichloro-6-aminophenyl) acetate.
Reduction: Acetic acid and (2,4-dichloro-6-nitrophenol).
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (2,4-dichloro-6-nitrophenyl) ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release acetic acid, which can further participate in metabolic pathways. The chlorine atoms on the phenyl ring can influence the compound’s reactivity and interaction with enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 4-nitrophenyl ester: Similar structure but lacks the chlorine substituents.
Acetic acid, 2,4-dichlorophenyl ester: Similar structure but lacks the nitro group.
Acetic acid, 2,6-dichlorophenyl ester: Similar structure but with different chlorine substitution pattern.
Uniqueness
Acetic acid, (2,4-dichloro-6-nitrophenyl) ester is unique due to the presence of both chlorine and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
37169-10-1 |
|---|---|
Molekularformel |
C8H5Cl2NO4 |
Molekulargewicht |
250.03 g/mol |
IUPAC-Name |
(2,4-dichloro-6-nitrophenyl) acetate |
InChI |
InChI=1S/C8H5Cl2NO4/c1-4(12)15-8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
InChI-Schlüssel |
XVJWRWTVEVZQGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)



phosphanium chloride](/img/structure/B14673773.png)




![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)

